molecular formula C10H10N2O B146761 2-cyano-N-(4-methylphenyl)acetamide CAS No. 6876-54-6

2-cyano-N-(4-methylphenyl)acetamide

Cat. No.: B146761
CAS No.: 6876-54-6
M. Wt: 174.2 g/mol
InChI Key: QJUSLYUHZWAKLF-UHFFFAOYSA-N
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Description

2-cyano-N-(4-methylphenyl)acetamide is an organic compound with the molecular formula C10H10N2O. It is a derivative of acetamide, where the hydrogen atom of the acetamide group is replaced by a 4-methylphenyl group and a cyano group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-methylphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-methylaniline with cyanoacetic acid or its esters under suitable conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-methylphenyl)acetamide depends on its specific application

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-N-(4-methylphenyl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-cyano-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-8-2-4-9(5-3-8)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUSLYUHZWAKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351187
Record name 2-cyano-N-(4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6876-54-6
Record name 2-cyano-N-(4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-cyano-N-(4-methylphenyl)acetamide in the synthesis of pyridines and pyridazines?

A1: this compound (1a) acts as a reagent in the reaction with ethyl 2-arylhydrazono-3-butyrates (2) to produce a mixture of pyridinedione (4) and pyridazine (5) derivatives []. The reaction proceeds with a 3:1 ratio in favor of the pyridinedione product. This suggests that the cyano and amide groups in 1a play crucial roles in the reaction mechanism, influencing the formation of the six-membered heterocyclic rings.

Q2: What further transformations were achieved using the synthesized pyridinediones and pyridazines?

A2: The synthesized pyridinedione (4) and pyridazine (5) derivatives served as versatile intermediates for the synthesis of diverse heterocyclic compounds. These transformations included the formation of phthalazines, pyrimido[4,5-c]-pyridazines, pyrido[3,4-c]pyridazines, and 1,6-naphthyridines []. This highlights the utility of this compound as a starting material for accessing a range of complex heterocyclic scaffolds with potential biological activities.

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